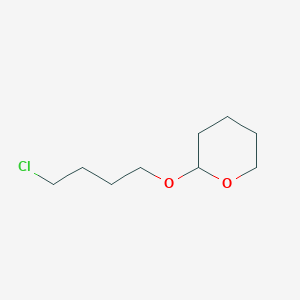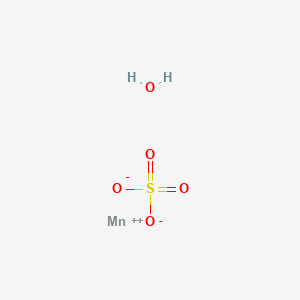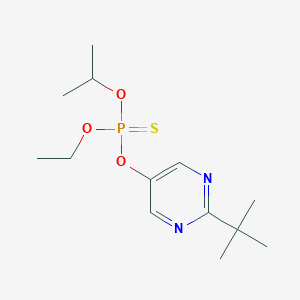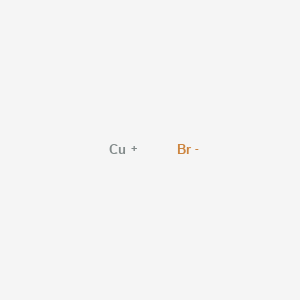![molecular formula C19H20FNO2 B129113 (6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol CAS No. 146578-65-6](/img/structure/B129113.png)
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It belongs to the family of dibenzylisoquinoline alkaloids and is commonly referred to as F13714.
作用机制
The mechanism of action of F13714 is not fully understood. However, it is believed to act on several molecular targets, including dopamine receptors, serotonin receptors, and sigma receptors. F13714 has been shown to modulate the activity of these receptors, leading to its therapeutic effects.
生化和生理效应
F13714 has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It also has antioxidant properties and can scavenge free radicals, which can cause cellular damage.
实验室实验的优点和局限性
The advantages of using F13714 in lab experiments include its high purity, which ensures reproducibility of results, and its specificity for certain molecular targets, which allows for the study of specific pathways. However, the limitations of using F13714 in lab experiments include its low yield, which can limit the amount of material available for experiments, and its high cost, which can make it difficult to conduct large-scale studies.
未来方向
There are several future directions for research on F13714. One direction is to study its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which can lead to the development of more specific and effective drugs. Additionally, research can focus on improving the synthesis method of F13714 to increase yield and reduce cost, which can make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, F13714 is a chemical compound that has shown significant potential in various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, F13714 may become a valuable tool in the fight against various diseases.
合成方法
The synthesis of F13714 involves several steps, including the formation of the dibenzylisoquinoline intermediate, followed by the introduction of the fluoropropyl group and the hydroxyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of the synthesis process is around 10%, and the purity of the final product is over 99%.
科学研究应用
F13714 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also induces apoptosis, a process of programmed cell death, in cancer cells. In neurodegenerative disorder research, F13714 has been shown to have neuroprotective effects and can prevent the death of neurons. In addiction research, F13714 has been shown to reduce drug-seeking behavior in animal models.
属性
CAS 编号 |
146578-65-6 |
|---|---|
产品名称 |
(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol |
分子式 |
C19H20FNO2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(6aR)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H20FNO2/c20-8-2-9-21-10-7-12-3-1-4-14-17(12)15(21)11-13-5-6-16(22)19(23)18(13)14/h1,3-6,15,22-23H,2,7-11H2/t15-/m1/s1 |
InChI 键 |
BMBNPDYIASVOHA-OAHLLOKOSA-N |
手性 SMILES |
C1CN([C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
规范 SMILES |
C1CN(C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O)CCCF |
同义词 |
10,11-dihydroxy-N-(n-3-fluoropropyl)norapomorphine FNPA-10,11 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



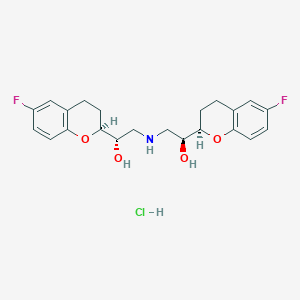
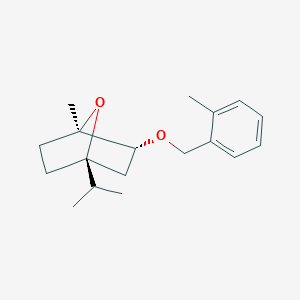
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
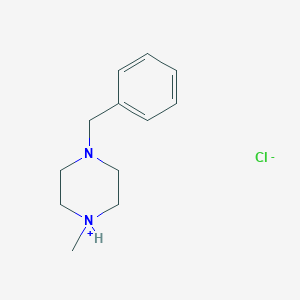
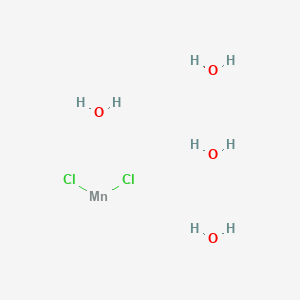
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
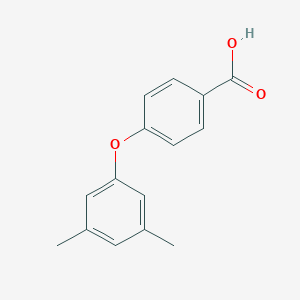
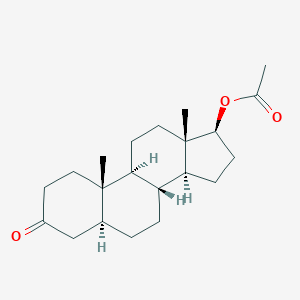
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
